molecular formula C19H26N4O B6974021 1'-(Pyridin-2-ylmethyl)spiro[4,6-diazatricyclo[6.3.0.02,6]undecane-5,4'-piperidine]-3-one

1'-(Pyridin-2-ylmethyl)spiro[4,6-diazatricyclo[6.3.0.02,6]undecane-5,4'-piperidine]-3-one

Cat. No.: B6974021
M. Wt: 326.4 g/mol
InChI Key: NSMZTNFACLATRE-UHFFFAOYSA-N
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Description

1'-(Pyridin-2-ylmethyl)spiro[4,6-diazatricyclo[63302,6]undecane-5,4'-piperidine]-3-one is a complex organic compound featuring a spirocyclic structure with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing both the piperidine and pyridine rings. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert certain functional groups within the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

  • Substitution: Nucleophiles like amines or alcohols, and conditions such as refluxing in an appropriate solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, or alcohols.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its interactions with biological molecules can be studied for potential bioactivity.

  • Medicine: It may be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory effects.

  • Industry: Its unique structure may find use in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved would be elucidated through biochemical studies and molecular modeling.

Comparison with Similar Compounds

  • 1-(Pyridin-2-ylmethyl)piperazine

  • Spiro[4,6-diazatricyclo[6.3.0.02,6]undecane-5,4'-piperidine]-3-one without the pyridine moiety

Uniqueness: 1'-(Pyridin-2-ylmethyl)spiro[4,6-diazatricyclo[6.3.0.02,6]undecane-5,4'-piperidine]-3-one is unique due to the presence of the pyridine ring, which can impart different chemical and biological properties compared to similar compounds without this moiety.

Properties

IUPAC Name

1'-(pyridin-2-ylmethyl)spiro[4,6-diazatricyclo[6.3.0.02,6]undecane-5,4'-piperidine]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c24-18-17-16-6-3-4-14(16)12-23(17)19(21-18)7-10-22(11-8-19)13-15-5-1-2-9-20-15/h1-2,5,9,14,16-17H,3-4,6-8,10-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMZTNFACLATRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3C(C2C1)C(=O)NC34CCN(CC4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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